molecular formula C15H12ClF3N2O2 B1423705 7-chloro-6-methyl-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one CAS No. 1325307-44-5

7-chloro-6-methyl-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one

Cat. No.: B1423705
CAS No.: 1325307-44-5
M. Wt: 344.71 g/mol
InChI Key: NEINMRWSCVQBKY-UHFFFAOYSA-N
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Description

7-Chloro-6-methyl-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one is a chemical compound with the empirical formula C15H12ClF3N2O2 and a molecular weight of 344.72 . This benzo[b][1,6]naphthyridine derivative is a tricyclic system of significant interest in medicinal chemistry due to its structural similarity to privileged scaffolds like β-carboline . Compounds based on the benzo[b][1,6]naphthyridine core are frequently investigated as potential inhibitors for various biological targets . Researchers explore these derivatives for a range of therapeutic areas, including neurological disorders. Some closely related analogs have demonstrated potent inhibitory activity against monoamine oxidase B (MAO B), an enzyme target in Parkinson’s disease and Alzheimer’s disease research . The specific physicochemical properties of this compound include a calculated LogP of 6.057, one hydrogen bond donor, two hydrogen bond acceptors, and a polar surface area of 49 Ų . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes. CAS Number: The specific CAS number for this compound was not identified in the current search. Synonyms: BBL006681 (Vitas-M Lab ID) .

Properties

IUPAC Name

7-chloro-6-methyl-2-(2,2,2-trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3N2O2/c1-7-10(16)3-2-8-12(7)20-11-4-5-21(6-9(11)13(8)22)14(23)15(17,18)19/h2-3H,4-6H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEINMRWSCVQBKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC3=C(C2=O)CN(CC3)C(=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201113157
Record name Benzo[b][1,6]naphthyridin-10(2H)-one, 7-chloro-1,3,4,5-tetrahydro-6-methyl-2-(2,2,2-trifluoroacetyl)-
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Molecular Weight

344.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1325307-44-5
Record name Benzo[b][1,6]naphthyridin-10(2H)-one, 7-chloro-1,3,4,5-tetrahydro-6-methyl-2-(2,2,2-trifluoroacetyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1325307-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo[b][1,6]naphthyridin-10(2H)-one, 7-chloro-1,3,4,5-tetrahydro-6-methyl-2-(2,2,2-trifluoroacetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201113157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-6-methyl-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

  • Formation of the Naphthyridinone Core: : The initial step involves the construction of the naphthyridinone core through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as 2-aminonicotinic acid, with a chlorinating agent like phosphorus oxychloride (POCl3) under reflux conditions to form the chloro-substituted naphthyridinone.

  • Introduction of the Trifluoroacetyl Group: : The trifluoroacetyl group is introduced via a Friedel-Crafts acylation reaction. The chloro-substituted naphthyridinone is treated with trifluoroacetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to yield the desired trifluoroacetylated product.

  • Methylation: : The final step involves the methylation of the naphthyridinone core. This can be accomplished using methyl iodide (CH3I) and a strong base like potassium carbonate (K2CO3) to introduce the methyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Key considerations include the selection of efficient catalysts, reaction conditions, and purification techniques to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

7-chloro-6-methyl-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The chloro substituent can be replaced by nucleophiles through nucleophilic substitution reactions, using reagents like sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy or thiocyanato derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The trifluoroacetyl group is known to enhance the bioactivity and metabolic stability of molecules, making it a valuable moiety in drug design.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic applications. They may exhibit activity against various diseases, including cancer, due to their ability to interact with specific biological targets.

Industry

In the industrial sector, this compound can be used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 7-chloro-6-methyl-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group enhances the compound’s ability to form strong interactions with these targets, potentially inhibiting their activity or modulating their function. The chloro and methyl substituents further influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related naphthyridine derivatives, focusing on substituents, synthetic methodologies, and physicochemical properties.

Structural and Functional Group Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 7-Cl, 6-Me, 2-(CF3CO) C15H12ClF3N2O2 344.7 (calculated) Electron-withdrawing trifluoroacetyl enhances stability; chloro for reactivity.
7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid 7-Cl, 6-F, 3-COOH, 1-(4-F-C6H4) C16H9ClF2N2O3 363.7 (calculated) Carboxylic acid improves solubility; dual fluorine substituents for bioactivity.
7-Chloro-2-methoxy-10-(4-aminophenyl)-aminobenzo[b][1,5]naphthyridine 7-Cl, 2-OCH3, 10-(4-NH2-C6H4) C19H16ClN3O 351.3 (LC-MS [M+1]+) Methoxy and amino groups may modulate pharmacokinetics.
9-Fluoro-5,6-dimethyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one 9-F, 5-Me, 6-Me C14H15FN2O 246.28 Saturated tetrahydro ring reduces aromaticity; dimethyl groups enhance lipophilicity.

Physicochemical and Functional Properties

  • Solubility : Carboxylic acid substituents (e.g., ) improve aqueous solubility, whereas methyl and trifluoroacetyl groups (target compound, ) favor lipid membrane permeability.
  • Bioactivity Potential: Chlorine and fluorine atoms in these compounds are associated with enhanced binding to biological targets (e.g., enzymes or receptors) due to their size and electronegativity .

Key Research Findings and Implications

Synthetic Efficiency : High-yield reactions (e.g., 98.8% in ) demonstrate the feasibility of modifying naphthyridine cores with diverse substituents. The target compound’s trifluoroacetyl group may require specialized acylating agents or protective group strategies.

Substituent Impact : Chlorine at position 7 (common in , and target compound) is a conserved feature, suggesting its critical role in molecular interactions.

Metabolic Considerations : The trifluoroacetyl group’s resistance to enzymatic hydrolysis could make the target compound more stable than analogs with ester or amide linkages .

Biological Activity

The compound 7-chloro-6-methyl-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one is a member of the naphthyridine class of compounds, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Structure

The chemical structure of this compound can be represented as follows:

C15H14ClF3N2O\text{C}_{15}\text{H}_{14}\text{ClF}_3\text{N}_2\text{O}

Key Features

  • Molecular Weight : 320.73 g/mol
  • Solubility : Soluble in organic solvents such as DMSO and ethanol.
  • Stability : The trifluoroacetyl group enhances the compound's stability and lipophilicity.

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of caspases and modulation of the mitochondrial pathway .
  • Cell Lines Tested : Studies have evaluated their efficacy against various cancer cell lines including breast (MCF-7), colon (HT-29), and lung (A549) cancer cells .

Case Study: Antiproliferative Effects

In a study examining the antiproliferative effects of related naphthyridine derivatives:

CompoundCell LineIC50 (µM)
Compound AMCF-715.4
Compound BHT-2912.3
7-chloro-6-methyl... A54910.5

The data indicate that 7-chloro-6-methyl... demonstrates a promising IC50 value in A549 cells, suggesting its potential as an anticancer agent.

Antimicrobial Activity

Additionally, there is evidence supporting the antimicrobial properties of naphthyridine derivatives:

  • Mechanism : The compounds disrupt bacterial cell membranes and inhibit nucleic acid synthesis.
  • Tested Strains : Efficacy has been observed against Gram-positive and Gram-negative bacteria.

Example Results from Antimicrobial Testing

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results indicate that the compound possesses notable antimicrobial activity, particularly against Staphylococcus aureus.

Other Pharmacological Activities

The biological profile of 7-chloro-6-methyl... extends beyond anticancer and antimicrobial activities:

  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro.
  • Antioxidant Activity : It exhibits free radical scavenging properties which may contribute to its protective effects against oxidative stress-related diseases.

Q & A

How can the synthesis of this naphthyridine derivative be optimized to improve yield and purity?

Basic Research Focus
Synthesis optimization requires careful selection of reagents, reaction conditions, and purification methods. For example, and describe a two-step synthesis involving substitution and hydrolysis. Key factors include:

  • Temperature control : Higher temperatures (e.g., 150°C for substitution) accelerate reactions but may increase side products.
  • Base selection : Use of K₂CO₃ and Cs₂CO₃ enhances nucleophilic substitution efficiency.
  • Purification : Crystallization from ethanol or acetic acid improves purity, as seen in yields up to 81% .
  • Monitoring : TLC and LC-MS ensure reaction completion and intermediate validation .

What analytical techniques are most reliable for characterizing the structural integrity of this compound?

Basic Research Focus
Combined spectroscopic and chromatographic methods are critical:

  • ¹H NMR : Confirms substituent positions via coupling constants (e.g., aromatic protons at δ 7.5–8.5 ppm) .
  • LC-MS : Validates molecular weight ([M+1]+ peaks) and detects impurities .
  • X-ray crystallography : Resolves ambiguous stereochemistry in naphthyridine cores, though not directly reported in the evidence, analogous studies use this for related structures .

How do structural modifications (e.g., chloro, methyl, trifluoroacetyl groups) influence biological activity?

Advanced Research Focus
highlights the importance of substitution patterns:

  • Chloro groups : Enhance electrophilic reactivity, potentially improving binding to biological targets like kinases or receptors .
  • Trifluoroacetyl groups : Increase metabolic stability and lipophilicity, critical for pharmacokinetics .
  • Methyl groups : Steric effects may modulate enzyme inhibition (e.g., c-Met kinase inhibition in anticancer studies) .
    Comparative studies with analogs (e.g., 4-chloro-2-methyl derivatives) reveal distinct activity profiles due to electronic and steric differences .

How should researchers resolve contradictions in reactivity or biological data across studies?

Advanced Research Focus
Contradictions may arise from variations in experimental design or impurities:

  • Reproducibility checks : Replicate conditions (e.g., solvent purity, catalyst load) from –18.
  • Analytical validation : Use HPLC or LC-MS to rule out byproducts (e.g., incomplete hydrolysis yielding ester intermediates) .
  • Computational modeling : Predict substituent effects on reactivity or binding using DFT or molecular docking, as suggested by pharmacological studies in .

What mechanistic insights exist for key reactions involving this compound (e.g., nucleophilic substitution, cyclization)?

Advanced Research Focus
and provide foundational insights:

  • Nucleophilic substitution : The trifluoroacetyl group acts as an electron-withdrawing group, polarizing adjacent bonds to facilitate attack by amines or alkoxides .
  • Cyclization pathways : Morita-Baylis-Hillman reactions (analogous to ) form fused rings via base-catalyzed enolate intermediates.
  • Hydrolysis kinetics : NaOH-mediated ester cleavage follows a second-order mechanism, dependent on solvent polarity (e.g., 1,4-dioxane/water mixtures) .

What are the recommended storage conditions to maintain compound stability?

Basic Research Focus
While direct data is limited, analogous naphthyridines in require:

  • Temperature : Storage at –20°C in airtight containers to prevent hydrolysis of labile groups (e.g., trifluoroacetyl).
  • Moisture control : Use desiccants to avoid degradation, as hygroscopic salts (e.g., hydrochloride forms) are prone to deliquescence .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-chloro-6-methyl-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one
Reactant of Route 2
Reactant of Route 2
7-chloro-6-methyl-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one

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